molecular formula C20H21BrN4O2 B3504400 6-bromo-2-(5-methyl-2-furyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide

6-bromo-2-(5-methyl-2-furyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide

Cat. No. B3504400
M. Wt: 429.3 g/mol
InChI Key: HZVACVJLZLFVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(5-methyl-2-furyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline-based molecules and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 6-bromo-2-(5-methyl-2-furyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, this compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-2-(5-methyl-2-furyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of various oncogenes. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-2-(5-methyl-2-furyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide in lab experiments include its potent anticancer activity, broad-spectrum antimicrobial activity, and anti-inflammatory activity. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

For the research on 6-bromo-2-(5-methyl-2-furyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetics and bioavailability, and the identification of its molecular targets and signaling pathways. In addition, further studies are needed to evaluate the safety and toxicity of this compound in vivo and to investigate its potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammatory disorders.
Conclusion:
In conclusion, 6-bromo-2-(5-methyl-2-furyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide is a promising chemical compound that exhibits potent anticancer, antimicrobial, and anti-inflammatory activities. The synthesis of this compound can be optimized by modifying the reaction conditions, and its mechanism of action is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II and inducing apoptosis in cancer cells. Further research is needed to fully understand the therapeutic potential of this compound and to develop more efficient synthesis methods and optimized pharmacokinetics.

Scientific Research Applications

6-bromo-2-(5-methyl-2-furyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, this compound has also been shown to have antimicrobial, antiviral, and anti-inflammatory activities.

properties

IUPAC Name

6-bromo-2-(5-methylfuran-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2/c1-13-3-6-19(27-13)18-12-16(15-11-14(21)4-5-17(15)22-18)20(26)23-25-9-7-24(2)8-10-25/h3-6,11-12H,7-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVACVJLZLFVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-2-(5-methyl-2-furyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide

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